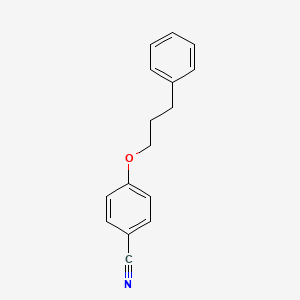
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cycloaddition reaction . The bromination of the resulting pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may utilize continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole derivatives with different functional groups .
Applications De Recherche Scientifique
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dibromo-1H-pyrazole: Similar structure but with an additional bromine atom.
1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-chloro-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties.
Propriétés
Formule moléculaire |
C5H4BrN3 |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
2-(3-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,4H2 |
Clé InChI |
MBGJQVXRVKGADC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Pyridylmethylureido)methyl]benzoic acid](/img/structure/B8346268.png)

![N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8346283.png)

![N-[1-(4-bromophenyl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B8346294.png)







![[(2S)-1-{[trans-4-(trifluoromethyl)cyclohexyl]carbonyl}pyrrolidin-2-yl]methanol](/img/structure/B8346336.png)
